Tpc2-A1-P
Overview
Description
TPC2-A1-P is a potent, membrane-permeable agonist of the two-pore channel 2 (TPC2). It exhibits an effective concentration (EC50) of 10.5 micromolar. This compound mimics the physiological actions of phosphatidylinositol 3,5-bisphosphate, demonstrating greater efficacy in inducing sodium ion mobilization from TPC2 compared to TPC-A1-N .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TPC2-A1-P involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The compound is typically provided in various quantities, such as 5 milligrams, 10 milligrams, and 25 milligrams .
Chemical Reactions Analysis
Types of Reactions: TPC2-A1-P undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its chemical structure and properties.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups .
Scientific Research Applications
TPC2-A1-P has several scientific research applications, including:
Chemistry: Used as a tool to study the functions of TPC2 channels in intact cells.
Biology: Investigates the role of TPC2 in cellular processes such as ion mobilization and lysosomal exocytosis.
Medicine: Explores potential therapeutic applications in treating lysosomal storage disorders and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting TPC2 channels
Mechanism of Action
TPC2-A1-P exerts its effects by mimicking the physiological actions of phosphatidylinositol 3,5-bisphosphate. It activates TPC2 channels, leading to the mobilization of sodium ions. This activation can induce various cellular responses, including changes in lysosomal pH and exocytosis. The ion selectivity of TPC2 is agonist-dependent, meaning it can conduct different ions based on the activating ligand .
Comparison with Similar Compounds
TPC-A1-N: Another agonist of TPC2, but with lower efficacy in inducing sodium ion mobilization.
NAADP: A natural ligand that induces calcium ion mobilization through TPC2 channels.
Uniqueness of TPC2-A1-P: this compound is unique due to its higher potency in inducing sodium ion mobilization compared to TPC-A1-N. It also demonstrates distinct ion selectivity, making it a valuable tool for studying TPC2 functions in various cellular contexts .
Properties
IUPAC Name |
5-[5-bromo-2-(trifluoromethoxy)phenyl]-1-(cyclohexylmethyl)-2-methylpyrrole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrF3NO3/c1-12-15(19(26)27)10-17(25(12)11-13-5-3-2-4-6-13)16-9-14(21)7-8-18(16)28-20(22,23)24/h7-10,13H,2-6,11H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDFMVADKKBSSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CC2CCCCC2)C3=C(C=CC(=C3)Br)OC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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